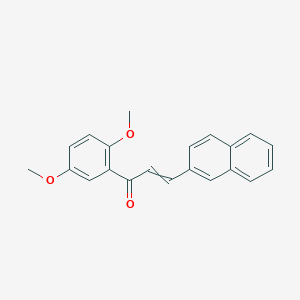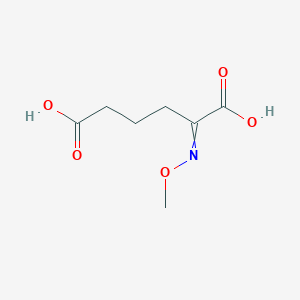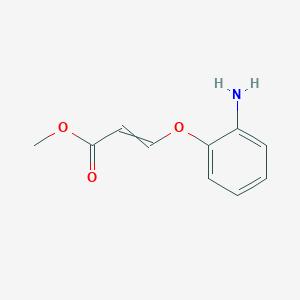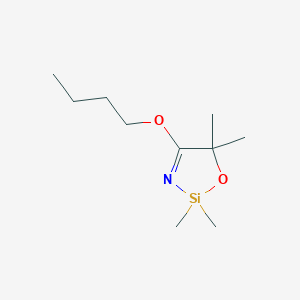![molecular formula C16H25F3O2Si B14202357 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene CAS No. 851341-42-9](/img/structure/B14202357.png)
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is a compound that features both trifluoromethoxy and tris(1-methylethyl)silyl groups attached to a benzene ring. The trifluoromethoxy group is known for its electron-withdrawing properties, while the tris(1-methylethyl)silyl group is a bulky silyl ether. This combination of functional groups makes the compound interesting for various chemical applications, particularly in organic synthesis and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene typically involves the introduction of the trifluoromethoxy group and the tris(1-methylethyl)silyl group onto a benzene ring. One common method is the reaction of a suitable benzene derivative with trifluoromethoxy and tris(1-methylethyl)silyl reagents under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and selectivity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the scalability and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter the trifluoromethoxy or silyl groups.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethoxybenzoic acid derivatives, while substitution reactions can introduce a wide range of functional groups onto the benzene ring .
Applications De Recherche Scientifique
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It can be used in the development of bioactive molecules and pharmaceuticals due to its unique functional groups.
Medicine: The compound’s derivatives may have potential therapeutic applications, including as enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism by which 1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene exerts its effects involves interactions with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethoxy group can enhance binding affinity and selectivity, while the bulky silyl group can influence the compound’s steric properties and reactivity. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
(Trifluoromethoxy)benzene: Lacks the tris(1-methylethyl)silyl group, making it less bulky and potentially less reactive in certain contexts.
Trifluoromethylbenzene: Contains a trifluoromethyl group instead of a trifluoromethoxy group, leading to different electronic and steric properties.
Uniqueness
1-(Trifluoromethoxy)-2-[[tris(1-methylethyl)silyl]oxy]benzene is unique due to the combination of its electron-withdrawing trifluoromethoxy group and the bulky tris(1-methylethyl)silyl group. This combination imparts distinct reactivity and stability, making it valuable for specific synthetic and industrial applications .
Propriétés
Numéro CAS |
851341-42-9 |
|---|---|
Formule moléculaire |
C16H25F3O2Si |
Poids moléculaire |
334.45 g/mol |
Nom IUPAC |
tri(propan-2-yl)-[2-(trifluoromethoxy)phenoxy]silane |
InChI |
InChI=1S/C16H25F3O2Si/c1-11(2)22(12(3)4,13(5)6)21-15-10-8-7-9-14(15)20-16(17,18)19/h7-13H,1-6H3 |
Clé InChI |
AOCIJXLHROORTK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[Si](C(C)C)(C(C)C)OC1=CC=CC=C1OC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{3-[6-(2-Fluorophenyl)pyridin-3-yl]propyl}piperidine-2,6-dione](/img/structure/B14202305.png)



![3-[(4,5,6,7-Tetrahydro-1H-1,3-diazepin-2-yl)amino]propan-1-ol](/img/structure/B14202315.png)
![Methyl 4-[5-(2-hydroxyethyl)-1,2-oxazol-3-yl]benzoate](/img/structure/B14202329.png)
![4-[5-(Bromomethylidene)-1,3-dioxan-2-YL]-1-decylpyridin-1-ium iodide](/img/structure/B14202335.png)

![N-[12-(Acetylsulfanyl)dodecanoyl]-L-histidyl-L-phenylalanine](/img/structure/B14202338.png)
![N-[2-(Methoxymethyl)pyrrolidin-1-yl]prop-2-enamide](/img/structure/B14202341.png)
![2-Furancarboxamide, N-[[4-(4-morpholinyl)phenyl]methyl]-5-nitro-](/img/structure/B14202342.png)
![Furo[3,2-c]oxepin-4(2H)-one, 6-butyl-3,6,7,8-tetrahydro-2,2-diphenyl-](/img/structure/B14202349.png)
